Fmoc-N-amido-PEG4-amine

Solubility PROTAC Linker Aqueous Media

Fmoc-N-amido-PEG4-amine is the empirically validated, gold-standard PEG4 linker for PROTAC library construction, specifically engineered for targets with sterically congested binding pockets. Its 4-unit spacer provides the critical ≥3 nm reach necessary for ternary complex formation while preventing the non-productive flexibility seen in longer PEG chains. The >50% solubility advantage over shorter PEG2 linkers ensures superior yields in solid-phase synthesis, and its proven 3-year powder stability at -20°C makes it a reliable choice for bulk procurement and long-term inventory management.

Molecular Formula C25H34N2O6
Molecular Weight 458.5 g/mol
Cat. No. B8116095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-amido-PEG4-amine
Molecular FormulaC25H34N2O6
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCN
InChIInChI=1S/C25H34N2O6/c26-9-11-29-13-15-31-17-18-32-16-14-30-12-10-27-25(28)33-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19,26H2,(H,27,28)
InChIKeySFBXNHPYPRTXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-amido-PEG4-amine: A Mid-Length PEG Linker for PROTAC Synthesis and Bioconjugation


Fmoc-N-amido-PEG4-amine is a polyethylene glycol (PEG) derivative that features an Fmoc-protected amine group and a four-unit PEG chain (PEG4) linked via an amide bond [1]. With a molecular formula of C25H34N2O6 and a molecular weight of 458.55 g/mol [2], this compound serves as a bifunctional linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates [3]. The Fmoc group provides orthogonal protection during solid-phase synthesis, while the PEG4 spacer enhances aqueous solubility and reduces non-specific binding in complex biological media [1]. Its intermediate chain length offers a quantifiable balance between solubility and conformational constraint compared to shorter (PEG2) and longer (PEG8/PEG12) homologues .

Fmoc-N-amido-PEG4-amine: Why Its PEG4 Spacer Cannot Be Replaced by Shorter or Longer PEG Homologues


In PROTAC design, linker length is not a trivial substitution but a critical conformational determinant that governs ternary complex formation and subsequent target degradation efficiency [1]. Shorter PEG linkers (e.g., PEG2) impose near-rigid constraints that restrict the mutual orientation of E3 ligase and target protein, often failing to span the typical >3 nm inter-pocket distance required for productive ubiquitination [2]. Conversely, longer PEG chains (e.g., PEG8, PEG12) introduce excessive conformational entropy, which can lead to intramolecular micelle formation, bury the warhead, and reduce the local effective concentration available for binary binding events [2]. Fmoc-N-amido-PEG4-amine occupies a discrete, empirically validated niche: its four-unit oligo-ether backbone provides sufficient reach while preserving the constrained flexibility necessary for buried or sterically congested binding pockets . This intermediate length is not arbitrary—it represents one of three gold-standard PEG lengths (PEG4, PEG6, PEG8) against which all novel PROTAC linkers are benchmarked [2].

Fmoc-N-amido-PEG4-amine: Quantitative Differentiation from Shorter and Longer PEG Linkers


Fmoc-N-amido-PEG4-amine Offers Superior Aqueous Solubility Compared to Shorter PEG2 Linkers

Fmoc-N-amido-PEG4-amine demonstrates enhanced aqueous solubility relative to its shorter-chain homologue, Fmoc-N-amido-PEG2-amine . The PEG4 spacer increases water solubility by >50% compared to alkyl linkers of similar molecular length . This difference is attributed to the increased number of hydrogen-bonding ether oxygen atoms (four in PEG4 versus two in PEG2), which promote greater hydration and reduce aggregation propensity in aqueous buffers .

Solubility PROTAC Linker Aqueous Media

Fmoc-N-amido-PEG4-amine Maintains Conformational Constraint Advantageous for Buried Binding Pockets Versus Longer PEG8/PEG12 Linkers

In PROTAC design, linker length directly modulates ternary complex stability and degradation efficiency. The PEG4 spacer acts as a near-rigid unit that constrains rotational freedom of terminal ligands, enforcing a well-defined distance suitable for sterically congested or buried pockets [1]. In contrast, longer homologues like PEG8 and PEG12 introduce additional gauche conformations that function as 'shock absorbers,' increasing conformational entropy and potentially reducing the residence time in the catalytically competent ternary complex [1]. Structure–activity relationship studies indicate that the progression from PEG4 to PEG8 can alter ternary complex residence time by an order of magnitude, which translates to measurable differences in cellular EC50 values [1]. While PEG8 may enhance flexibility for targets undergoing large domain rearrangements, PEG4 is empirically preferred when spatial constraint is required .

PROTAC Conformational Entropy Ternary Complex

Fmoc-N-amido-PEG4-amine Demonstrates Extended Powder Storage Stability at -20°C Versus Shorter Shelf-Life at 4°C

Fmoc-N-amido-PEG4-amine exhibits well-characterized storage stability profiles that inform procurement and inventory management. As a lyophilized powder, the compound remains stable for 3 years when stored at -20°C, and for 2 years at 4°C . Once dissolved in solvent, stability decreases markedly: at -80°C the solution is stable for 6 months, while at -20°C stability is limited to only 1 month . These quantified storage durations enable precise planning of bulk purchases and aliquoting strategies, reducing the risk of degradation-induced experimental failure.

Stability Storage Shelf-Life

Fmoc-N-amido-PEG4-amine: Optimized Application Scenarios for PROTAC Synthesis and Bioconjugation Workflows


PROTAC Library Synthesis Requiring Balanced Solubility and Constrained Linker Geometry

Fmoc-N-amido-PEG4-amine is the linker of choice when constructing PROTAC libraries targeting proteins with sterically congested or buried binding pockets . Its PEG4 spacer provides sufficient reach (≥3 nm end-to-end distance) while imposing near-rigid constraint that prevents non-productive ternary complex geometries [1]. The >50% solubility advantage over shorter PEG2 linkers ensures that PROTAC intermediates remain in solution during multi-step solid-phase synthesis, reducing precipitation-related yield losses . For medicinal chemistry teams optimizing linker length, Fmoc-N-amido-PEG4-amine serves as the baseline scaffold against which longer (PEG6/PEG8) variants are compared [1].

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Fmoc Deprotection

The Fmoc protecting group enables seamless integration into standard SPPS workflows using piperidine/DMF deprotection conditions . The PEG4 spacer enhances the solubility of growing peptide chains, mitigating aggregation during synthesis of hydrophobic sequences . After deprotection, the free amine can be conjugated to carboxylic acid-containing payloads (e.g., fluorophores, biotin, cytotoxic warheads) using EDC/NHS or DIC coupling chemistry . This orthogonal protection strategy is essential for building heterobifunctional molecules where spatial separation of functional domains is critical [1].

Bulk Procurement for Multi-Year PROTAC Screening Campaigns

Given the demonstrated 3-year powder stability at -20°C , procurement teams can confidently order Fmoc-N-amido-PEG4-amine in bulk quantities (e.g., 500 mg to 1 g) without risking degradation during long-term storage. The compound's ambient temperature shipping stability further reduces cold-chain logistics costs. For laboratories running parallel PROTAC optimization campaigns, maintaining a single inventory of Fmoc-N-amido-PEG4-amine eliminates lot-to-lot variability that can confound linker-length SAR studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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